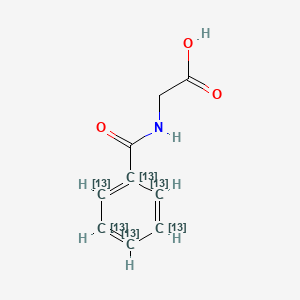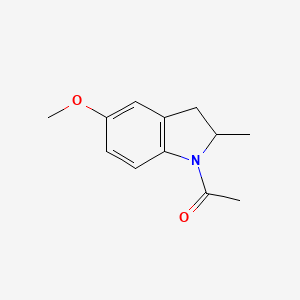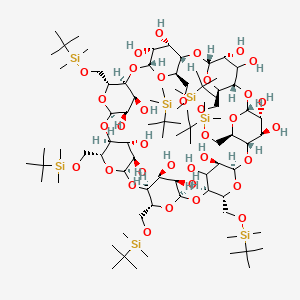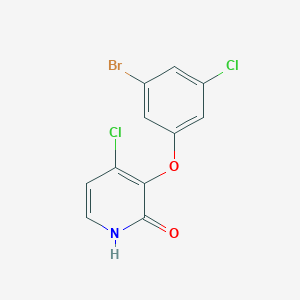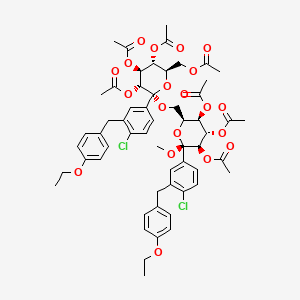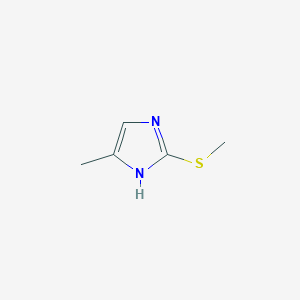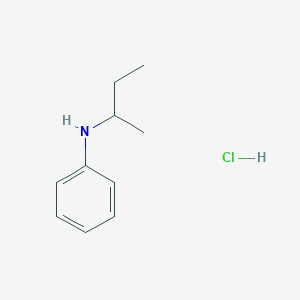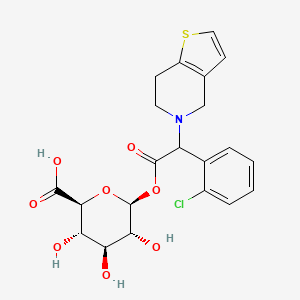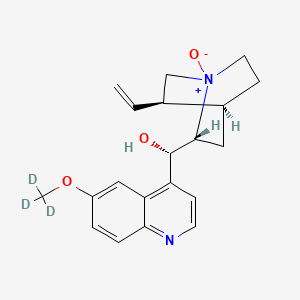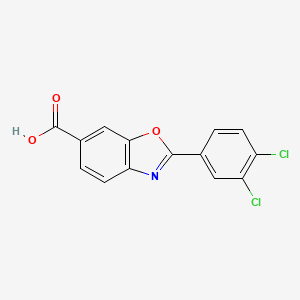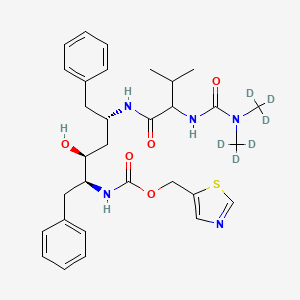![molecular formula C11H11BrO4 B13844151 2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid CAS No. 1253791-14-8](/img/structure/B13844151.png)
2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid is an organic compound with the molecular formula C11H11BrO4 It is a derivative of propanedioic acid, where one of the hydrogen atoms is replaced by a 4-bromophenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid typically involves the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium. This selective bromination process ensures the production of pure this compound, which is crucial for its use as an intermediate in the synthesis of other compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products Formed
Substitution: Iodo or fluoro derivatives of the original compound.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the synthesis of active pharmaceutical ingredients (APIs) and drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The compound’s structure allows it to act as a precursor for various bioactive molecules, which can interact with enzymes, receptors, and other cellular components, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromophenyl)propionic acid: Similar in structure but lacks the additional methyl group on the propanedioic acid moiety.
4-Bromophenylacetic acid: Contains a similar bromophenyl group but differs in the acetic acid backbone.
2-(4-Bromophenyl)-2-methylpropanoic acid: Very similar but differs in the position of the bromophenyl group.
Uniqueness
2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group and the propanedioic acid backbone makes it a versatile intermediate for synthesizing various complex molecules.
Eigenschaften
CAS-Nummer |
1253791-14-8 |
|---|---|
Molekularformel |
C11H11BrO4 |
Molekulargewicht |
287.11 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)methyl]-2-methylpropanedioic acid |
InChI |
InChI=1S/C11H11BrO4/c1-11(9(13)14,10(15)16)6-7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
VWKFNGVIAYPBRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)Br)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


